molecular formula C20H18N2O5 B11344087 Methyl 4-({[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate

Methyl 4-({[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate

Cat. No.: B11344087
M. Wt: 366.4 g/mol
InChI Key: QTBRXEDQXWEJTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE typically involves the formation of the oxazole ring followed by the introduction of the ethoxyphenyl and benzoate ester groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The ethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, while the benzoate ester can be formed via esterification reactions using methanol and benzoic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography. The specific industrial methods would depend on the scale of production and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydro-oxazole derivatives. Substitution reactions can lead to various substituted oxazole and benzoate derivatives.

Scientific Research Applications

METHYL 4-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 4-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the ethoxyphenyl group can participate in binding interactions with these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-[({[3-(4-ETHOXYPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETYL)AMINO]BENZOATE
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

METHYL 4-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is unique due to its specific combination of functional groups and the presence of the oxazole ring. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C20H18N2O5

Molecular Weight

366.4 g/mol

IUPAC Name

methyl 4-[[5-(4-ethoxyphenyl)-1,2-oxazole-3-carbonyl]amino]benzoate

InChI

InChI=1S/C20H18N2O5/c1-3-26-16-10-6-13(7-11-16)18-12-17(22-27-18)19(23)21-15-8-4-14(5-9-15)20(24)25-2/h4-12H,3H2,1-2H3,(H,21,23)

InChI Key

QTBRXEDQXWEJTP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.